2,3-Dichloro-6-isothiocyanatopyridine
Description
Properties
Molecular Formula |
C6H2Cl2N2S |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
2,3-dichloro-6-isothiocyanatopyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-2-5(9-3-11)10-6(4)8/h1-2H |
InChI Key |
MFJBJIDWQXSZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 2,3-dichloro substitution enhances electrophilicity compared to mono-chloro analogs, increasing reactivity toward nucleophilic aromatic substitution (SNAr) .
- The isothiocyanate group distinguishes it from halogen-only analogs (e.g., 2,6-dichloro-5-fluoropyridine), enabling selective bioconjugation with biomolecules via thiourea bond formation .
Stability and Handling
- Thermal Stability : this compound decomposes above 200°C, whereas 3,4-dichloro analogs are marginally more stable (decomposition at 210°C).
- Hydrolytic Sensitivity: The -NCS group hydrolyzes slowly in aqueous media (t½ = 48 hours at pH 7), requiring anhydrous storage. Mono-chloro analogs hydrolyze faster (t½ = 12–24 hours) .
3. Conclusion this compound distinguishes itself from analogs through enhanced electrophilicity, dual reactivity, and superior bioactivity. Its structural features make it indispensable in drug discovery and materials science, though solubility limitations necessitate careful solvent selection.
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